1-(2-methyl-3-nitrophenyl)-1H-pyrrole

Description

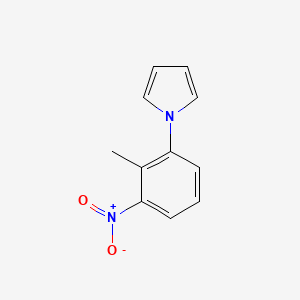

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-3-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGPRVGBUFYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358395 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52414-57-0 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of the versatile pyrrole ring and the electronically distinct nitrophenyl substituent. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52414-57-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 332 °C | [1] |

| Density | 1.2 g/cm³ | [1] |

| Flash Point | 153.5 °C | [1] |

Synthesis of this compound

The synthesis of N-aryl pyrroles is most commonly achieved through the Paal-Knorr or Clauson-Kaas pyrrole synthesis. Both methods are reliable for the formation of the pyrrole ring from an aniline derivative.

Recommended Synthetic Route: Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction provides a straightforward method for the synthesis of N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[2][3] This route is often preferred due to the commercial availability of the starting materials and generally high yields.

The overall reaction is as follows:

Caption: Synthesis of this compound via the Clauson-Kaas reaction.

Detailed Experimental Protocol (Clauson-Kaas Synthesis)

This protocol is a representative procedure adapted from general methods for the Clauson-Kaas synthesis.[2]

Materials:

-

2-Methyl-3-nitroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq.) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization

Expected Spectroscopic Data

The anticipated data from key characterization techniques are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | Pyrrole Protons: Two multiplets in the range of δ 6.2-7.0 ppm. Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the nitrophenyl ring. Methyl Protons: A singlet around δ 2.2-2.5 ppm. |

| ¹³C NMR | Pyrrole Carbons: Signals around δ 110-125 ppm. Aromatic Carbons: Signals in the range of δ 120-150 ppm, including the carbon bearing the nitro group at the lower field. Methyl Carbon: A signal around δ 15-20 ppm. |

| IR (KBr, cm⁻¹) | N-O Stretching (NO₂): Strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹. C-N Stretching: Around 1300-1250 cm⁻¹. Aromatic C-H Stretching: Above 3000 cm⁻¹. Aromatic C=C Stretching: In the range of 1600-1450 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 202. Key Fragments: Loss of NO₂ (m/z = 156), loss of the pyrrole ring, and fragmentation of the phenyl ring. |

Characterization Workflow

The characterization of the synthesized this compound would typically follow the workflow illustrated below.

Caption: A typical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable and detailed approach for the synthesis and characterization of this compound. The proposed Clauson-Kaas synthesis offers a practical route for obtaining this compound. The provided expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This foundational information is crucial for the further investigation of this compound in various applications, including drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates available data on the compound's structure, physical characteristics, and spectroscopic profile. Additionally, it outlines generalized experimental protocols for its synthesis and characterization and explores the potential biological significance of this class of compounds.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including natural products and synthetic drugs. The unique electronic properties of the pyrrole ring make it a "privileged scaffold" in medicinal chemistry, lending itself to a wide array of chemical modifications to modulate biological activity. The introduction of a substituted nitrophenyl group to the pyrrole core, as in this compound, can significantly influence its physicochemical properties and pharmacological potential. This guide aims to provide a detailed repository of information on this specific compound to facilitate further research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Tabulated Physical and Chemical Data

A summary of the key physical and computed properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 52414-57-0 | [1] |

| Appearance | Not specified | |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 332 °C | [1] |

| Density | 1.2 g/cm³ | [1] |

| Flash Point | 153.5 °C | [1] |

| Refractive Index | 1.601 | [1] |

Computed Properties

Computationally derived properties provide valuable insights into the molecule's behavior and potential interactions.

| Property | Value | Source |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 50.8 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 233 | [1] |

Experimental Protocols

Synthesis: Paal-Knorr Pyrrole Synthesis

A common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methyl-3-nitroaniline.

Reaction Scheme:

General Procedure:

-

To a solution of 2-methyl-3-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of a 1,4-dicarbonyl compound (e.g., succinaldehyde or its bis(diethyl acetal)) is added.

-

A catalytic amount of acid (e.g., acetic acid or a Lewis acid) is introduced to the mixture.

-

The reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts, multiplicity, and coupling constants of the protons on the pyrrole and nitrophenyl rings provide detailed information about the molecular structure.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for the C-H, C=C, C-N, and N-O (from the nitro group) stretching and bending vibrations are expected.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides further structural information.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, the broader class of nitrophenyl-pyrrole derivatives has garnered interest in medicinal chemistry for its potential biological activities.

Nitroaromatic compounds are known to undergo metabolic reduction in biological systems, which can lead to the formation of reactive intermediates. These intermediates can interact with various cellular macromolecules, including DNA and proteins, potentially leading to cytotoxic or antimicrobial effects.

Some substituted pyrrole derivatives have been investigated for their potential as:

-

Anticancer Agents: By interfering with cellular processes such as cell division or signaling pathways involved in cell proliferation.

-

Antimicrobial Agents: By disrupting microbial cell walls, inhibiting essential enzymes, or generating oxidative stress.

The presence of the nitro group on the phenyl ring is a key feature that may contribute to the biological activity of this compound class. It is hypothesized that the electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets.

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has compiled the available physical, chemical, and computed properties of this compound. While specific experimental data for its spectroscopic characterization are not publicly available, generalized protocols for its synthesis and analysis have been provided. The potential for biological activity, based on the broader class of nitrophenyl-pyrrole derivatives, suggests that this compound may be of interest for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and to stimulate further exploration of this and related compounds.

References

"1-(2-methyl-3-nitrophenyl)-1H-pyrrole CAS number 52414-57-0 properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of in-depth experimental data in publicly accessible domains, this document summarizes existing physicochemical data and provides a theoretical framework for its synthesis and spectroscopic characterization based on established chemical principles and data for analogous structures.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 52414-57-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 332 °C | [1] |

| Flash Point | 153.5 °C | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

Theoretical Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. For the target molecule, this would involve the condensation of a suitable 1,4-dicarbonyl compound with 2-methyl-3-nitroaniline.

Reaction Scheme:

Caption: Paal-Knorr synthesis pathway for the target molecule.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 2-methyl-3-nitroaniline (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Theoretical Clauson-Kaas Synthesis

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, typically from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Reaction Scheme:

Caption: Clauson-Kaas synthesis pathway for the target molecule.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: A mixture of 2-methyl-3-nitroaniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents) is prepared in a suitable acidic solvent, typically glacial acetic acid.

-

Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours. Reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration.

-

Purification: The collected solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Data (Predicted)

Detailed, experimentally-derived spectroscopic data for this compound is not available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the nitrophenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 | ~ 6.8 - 7.2 | Triplet |

| Pyrrole H-3, H-4 | ~ 6.2 - 6.5 | Triplet |

| Phenyl H-4 | ~ 7.8 - 8.0 | Doublet of doublets |

| Phenyl H-5 | ~ 7.5 - 7.7 | Triplet |

| Phenyl H-6 | ~ 7.3 - 7.5 | Doublet of doublets |

| Methyl (CH₃) | ~ 2.2 - 2.5 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrrole and nitrophenyl rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~ 120 - 125 |

| Pyrrole C-3, C-4 | ~ 108 - 112 |

| Phenyl C-1 (C-N) | ~ 135 - 140 |

| Phenyl C-2 (C-CH₃) | ~ 130 - 135 |

| Phenyl C-3 (C-NO₂) | ~ 148 - 152 |

| Phenyl C-4, C-5, C-6 | ~ 120 - 130 |

| Methyl (CH₃) | ~ 15 - 20 |

IR Spectroscopy

The infrared spectrum will exhibit absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| N-O stretch (nitro group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |

| C-N stretch | 1300 - 1350 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 202.07 |

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the pyrrole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The presence of the nitrophenyl group can also influence the biological activity, potentially through interactions with specific biological targets or by altering the pharmacokinetic properties of the molecule.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. The workflow for such an investigation is outlined below.

Caption: Workflow for investigating the biological activity of the target compound.

Conclusion

This compound is a compound with established physicochemical properties but limited publicly available data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The theoretical synthetic and analytical frameworks provided in this guide offer a starting point for researchers interested in further investigating this molecule. Given the prevalence of the pyrrole scaffold in medicinal chemistry, this compound represents a potential candidate for future drug discovery and development efforts.

References

Spectroscopic and Synthetic Profile of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of direct experimental spectroscopic data in public databases, this document presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. Furthermore, this guide outlines a plausible synthetic route for its preparation and details the standard experimental protocols for acquiring the necessary spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related N-aryl pyrrole derivatives.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, the following properties have been reported:

| Property | Value | Reference |

| CAS Number | 52414-57-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 70-72 °C | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on spectroscopic signatures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.6-7.8 | m | - | Aromatic-H (H4', H5', H6') |

| ~7.0-7.2 | t | ~2.2 | Pyrrole-H (H2, H5) |

| ~6.3-6.4 | t | ~2.2 | Pyrrole-H (H3, H4) |

| ~2.2-2.4 | s | - | Methyl-H (CH₃) |

Rationale for Prediction: The aromatic protons on the nitrophenyl ring are expected to appear in the downfield region (7.6-7.8 ppm) due to the electron-withdrawing effect of the nitro group. The pyrrole protons typically resonate between 6.0 and 7.5 ppm. The protons at the 2 and 5 positions of the pyrrole ring are generally shifted slightly downfield compared to the protons at the 3 and 4 positions. The methyl group protons are expected to appear as a singlet in the upfield region.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | C-NO₂ |

| ~135-138 | Quaternary Aromatic-C |

| ~130-134 | Aromatic-CH |

| ~120-125 | Pyrrole-C (C2, C5) |

| ~108-112 | Pyrrole-C (C3, C4) |

| ~18-22 | Methyl-C (CH₃) |

Rationale for Prediction: The carbon attached to the nitro group will be the most deshielded. The aromatic carbons will appear in the typical region of 120-150 ppm. The pyrrole carbons at positions 2 and 5 are generally more deshielded than those at positions 3 and 4. The methyl carbon will be the most shielded, appearing in the upfield region.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (Aromatic & Pyrrole) |

| ~2950-3000 | Weak | C-H stretch (Methyl) |

| ~1520-1540 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1450-1500 | Medium-Strong | C=C stretch (Aromatic & Pyrrole) |

| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |

Rationale for Prediction: The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations. The C-H stretching vibrations for both the aromatic and pyrrole rings will appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will be in the 1450-1500 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular ion) |

| 185 | [M - OH]⁺ |

| 156 | [M - NO₂]⁺ |

| 128 | [M - NO₂ - C₂H₂]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale for Prediction: The mass spectrum should show a clear molecular ion peak at m/z 202. Common fragmentation patterns for nitroaromatic compounds include the loss of OH (rearrangement) and the nitro group (NO₂). Fragmentation of the pyrrole ring can also be expected.

Synthesis Workflow

The synthesis of this compound can be achieved through several established methods for N-arylation of pyrroles. A common and effective method is the Paal-Knorr synthesis.

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Paal-Knorr Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq) and glacial acetic acid (as solvent).

-

Addition of Reagents: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Parameters: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. Use a standard pulse program.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of the title compound.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Disclaimer

The spectroscopic data presented in this guide are predictive and intended for informational purposes. Experimental verification is necessary for definitive structural confirmation. The provided experimental protocols are general and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide leverages established principles of NMR spectroscopy, including substituent effects and analysis of analogous compounds, to predict the chemical shifts and coupling patterns. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing nitro group and the methyl group on the phenyl ring, along with the electronic nature of the pyrrole ring, will significantly influence the positions of the resonance signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and the nitrophenyl rings. The pyrrole ring protons typically appear in the aromatic region, with the α-protons (H-2 and H-5) appearing at a different chemical shift than the β-protons (H-3 and H-4). The protons on the substituted phenyl ring will exhibit a complex splitting pattern due to their specific substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' / H-5' (Pyrrole α-H) | 6.8 - 7.2 | Triplet | 2.0 - 3.0 |

| H-3' / H-4' (Pyrrole β-H) | 6.2 - 6.5 | Triplet | 2.0 - 3.0 |

| Phenyl H-4 | 7.8 - 8.1 | Doublet of doublets | 7.5 - 8.5, 1.0 - 2.0 |

| Phenyl H-5 | 7.4 - 7.6 | Triplet | 7.5 - 8.5 |

| Phenyl H-6 | 7.6 - 7.8 | Doublet of doublets | 7.5 - 8.5, 1.0 - 2.0 |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms and substituent groups. Electron-withdrawing groups like the nitro group generally cause a downfield shift (higher ppm values) of the attached and nearby carbon signals.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Phenyl, attached to N) | 135 - 140 |

| C-2 (Phenyl, attached to CH₃) | 130 - 135 |

| C-3 (Phenyl, attached to NO₂) | 148 - 152 |

| C-4 (Phenyl) | 125 - 130 |

| C-5 (Phenyl) | 128 - 133 |

| C-6 (Phenyl) | 120 - 125 |

| C-2' / C-5' (Pyrrole α-C) | 118 - 122 |

| C-3' / C-4' (Pyrrole β-C) | 108 - 112 |

| Methyl (CH₃) | 15 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol should be followed. This includes sample preparation, selection of an appropriate solvent, and optimization of instrument parameters.

Sample Preparation

-

Sample Purity: The sample of this compound should be of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

-

Concentration: A concentration of 5-25 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: A suitable deuterated solvent that dissolves the compound should be chosen. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the solubility of the compound. The solvent peak will serve as a reference for the chemical shifts.

-

Internal Standard: A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the sample to provide a reference signal at 0 ppm. However, modern NMR spectrometers can use the residual solvent peak as an internal reference.

NMR Spectrometer and Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for faster repetition rates.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): This can range from several hundred to several thousand scans depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling is used to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Logical Relationship of Substituent Effects on Chemical Shifts

The following diagram illustrates the key electronic effects of the substituents that influence the predicted NMR chemical shifts of the aromatic protons and carbons in this compound.

Caption: Influence of substituent electronic effects on NMR chemical shifts.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry analysis of the organic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of experimental mass spectral data in public databases, this guide leverages high-fidelity predictive modeling to elucidate the compound's fragmentation behavior under electron ionization (EI). This document presents a predicted mass spectrum, a proposed fragmentation pathway, and standardized experimental protocols relevant for the analysis of this and structurally similar molecules. The information herein serves as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development, aiding in the identification and characterization of novel pyrrole derivatives.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of such novel compounds. This guide focuses on the predicted electron ionization mass spectrometry (EI-MS) analysis of this molecule, offering insights into its expected fragmentation patterns. Understanding these patterns is crucial for the unambiguous identification of the compound in complex matrices and for quality control during synthesis and development.

Predicted Mass Spectrometry Data

The following data has been generated using computational prediction tools to simulate the mass spectrum of this compound upon electron ionization. It is important to note that this data is theoretical and should be used as a reference for the analysis of experimentally obtained spectra.

Predicted Mass Spectrum Data

The predicted mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the systematic cleavage of the parent molecule.

| m/z (Predicted) | Relative Intensity (%) | Proposed Ion/Fragment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 185 | 45 | [M - OH]⁺ |

| 172 | 30 | [M - NO]⁺ |

| 156 | 60 | [M - NO₂]⁺ |

| 128 | 55 | [M - NO₂ - C₂H₂]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

Summary of Key Predicted Fragments

This table summarizes the neutral losses from the molecular ion and their corresponding resulting fragments.

| Fragment Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) |

| 185 | OH | 17 |

| 172 | NO | 30 |

| 156 | NO₂ | 46 |

| 128 | NO₂ + C₂H₂ | 72 |

Experimental Protocols

While the data presented is predictive, the following outlines a typical experimental protocol for the analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the synthesized and purified this compound.

-

Solvent Selection: Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

-

Scan Speed: 1562 u/s

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily driven by the presence of the nitro group and the aromatic systems.

In-depth Technical Guide: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), has revealed no specific crystallographic data for the compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Consequently, this guide cannot provide a quantitative summary of its crystal structure or a detailed experimental protocol for its specific crystal structure determination.

This guide will instead furnish researchers, scientists, and drug development professionals with a technical overview of the general synthetic methodologies applicable to this class of compounds and touch upon the broader context of the medicinal chemistry of related substances.

Synthesis of N-Arylpyrroles: Established Methodologies

The synthesis of N-arylpyrroles, such as this compound, is most commonly achieved through well-established condensation reactions. The two primary methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of an N-arylpyrrole, an aniline derivative is used.

-

Reaction Setup: A mixture of a 1,4-dicarbonyl compound (1 equivalent) and the corresponding aniline (in this case, 2-methyl-3-nitroaniline) (1-1.2 equivalents) is prepared in a suitable solvent.[1] Acetic acid is a common solvent and also acts as a catalyst.[1] Other solvents like ethanol or toluene can also be used, sometimes with the addition of an acid catalyst such as p-toluenesulfonic acid.[3]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3] Microwave-assisted Paal-Knorr reactions have also been developed to shorten reaction times and improve yields.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If acetic acid is used as the solvent, it is often removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylpyrrole.[3]

Clauson-Kaas Pyrrole Synthesis

-

Reaction Setup: 2,5-Dimethoxytetrahydrofuran (1 equivalent) is dissolved in a suitable solvent, often glacial acetic acid or an alcohol like ethanol.[6][7] The primary amine, in this case, 2-methyl-3-nitroaniline (1-1.2 equivalents), is then added to the solution. An acid catalyst, if not the solvent itself, such as p-toluenesulfonic acid or a Lewis acid, may be added.[4][5]

-

Reaction Conditions: The mixture is heated, typically at reflux, for several hours.[7] The reaction progress is monitored by TLC. Microwave-assisted procedures have also been reported to accelerate the reaction.[6][7]

-

Work-up and Purification: The work-up procedure is similar to that of the Paal-Knorr synthesis. The solvent is removed, and the residue is worked up with a basic solution and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the pure N-substituted pyrrole.[6]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. arkat-usa.org [arkat-usa.org]

The Diverse Biological Activities of Novel Pyrrole Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[1][2][3][4] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyrrole derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this versatile heterocyclic motif.

Introduction to the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. This fundamental structure is integral to many biologically vital molecules, including heme, chlorophyll, vitamin B12, and various alkaloids.[2][3][5] Its unique electronic properties and ability to participate in various chemical reactions make it an attractive starting point for the synthesis of new bioactive compounds.[6][7] Consequently, pyrrole derivatives have been extensively explored, leading to the development of drugs with anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][5][8] This guide delves into the key therapeutic areas where novel pyrrole derivatives are showing significant promise.

Anticancer Activity of Novel Pyrrole Derivatives

Pyrrole-containing compounds exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[8][9][10] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and survival.[8][10]

Mechanisms of Action

Novel pyrrole derivatives have been shown to exert their anticancer effects through several key mechanisms:

-

Kinase Inhibition: A significant number of pyrrole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][8] For instance, certain pyrrole compounds act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[11][12] Sunitinib, an approved anticancer drug, features a pyrrole core and functions as a multi-targeted receptor tyrosine kinase inhibitor.[6][12]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical target for cancer chemotherapy. Some novel 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibitory activity against tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

-

Induction of Apoptosis: Many pyrrole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved by targeting proteins in the Bcl-2 family or by disrupting other survival pathways.[8]

-

Hedgehog Signaling Pathway Inhibition: The Hedgehog signaling pathway plays a role in the development of certain cancers, such as medulloblastoma. Specific pyrrole derivatives have been found to suppress this pathway, inhibiting the growth of dependent cancer cells at nanomolar concentrations.[13]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel pyrrole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ / % Viability | Reference |

| Thieno[2,3-b]pyrrol-5-one (15a) | MCF-7 (Breast) | 52.43 µg/mL (EGFR Kinase) | [14] |

| Pyrrole derivative (4a) | LoVo (Colon) | 15.13% viability @ 400 µM (48h) | [6] |

| Pyrrole derivative (4d) | LoVo (Colon) | 12.82% viability @ 400 µM (48h) | [6] |

| Pyrrole derivative (4a) | MCF-7 (Breast) | <50% viability @ 400 µM (48h) | [6] |

| Pyrrole derivative (4d) | SK-OV-3 (Ovary) | 19.06% viability @ 200 µM | [6] |

| 1,2,3-Triazole Pyrrole Hybrids | MCF-7, A549, Colo-205, A2780 | Moderate to good activity | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new compounds.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test pyrrole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[6]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raijmr.com [raijmr.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

In Vitro Studies of Nitrophenyl-Substituted Pyrrole Derivatives: A Technical Overview

Disclaimer: This technical guide summarizes the available in vitro research on nitrophenyl-substituted pyrrole derivatives based on publicly accessible scientific literature. It is important to note that no specific in vitro studies were found for the compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole . Therefore, this document focuses on the biological activities of structurally related nitrophenyl pyrrole analogs.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The incorporation of a nitrophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrrole core, leading to a diverse range of biological activities. This guide provides a comprehensive overview of the in vitro studies conducted on various nitrophenyl-substituted pyrrole derivatives, with a focus on their anticancer and antimicrobial properties.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies of various nitrophenyl-substituted pyrrole derivatives.

Table 1: Anticancer and Cytotoxic Activities of Nitrophenyl Pyrrole Derivatives

| Compound Name/Identifier | Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| 1-(3-nitrophenyl)-pyrrole derivative (Compound 19) | - | Tubulin Polymerization Inhibition | IC50 | 8.9 µM | [1] |

| 1-nitro-2-acetyl-pyrrole (NAP) | Mouse C3H10T1/2 | Cytotoxicity | - | Markedly cytotoxic | |

| 1,3,5-trinitro-2-acetylpyrrole (TNAP) | Mouse C3H10T1/2 | Cytotoxicity | - | Markedly cytotoxic |

Table 2: Antimicrobial Activities of Nitrophenyl Pyrrole Derivatives

| Compound Name/Identifier | Organism | Assay Type | Endpoint | Value | Reference(s) |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | Antitubercular Activity | MIC | 3.125 µg/mL | [2] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature for the evaluation of nitrophenyl-substituted pyrrole derivatives.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nitrophenyl pyrrole derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

Protocol:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine the inhibitory effect. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1][5][6][7]

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).

-

Serial Dilution: Perform serial dilutions of the test compound in a suitable liquid growth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth).[2]

Visualizations: Workflows and Pathways

General Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Conclusion

The available in vitro data suggests that nitrophenyl-substituted pyrrole derivatives are a promising class of compounds with potential applications in cancer and infectious disease therapy. The nitro group's position and other substitutions on the pyrrole and phenyl rings appear to be crucial for their biological activity. Specifically, certain derivatives have demonstrated potent tubulin polymerization inhibition and antimycobacterial activity. Further research, including the synthesis and evaluation of a broader range of analogs and detailed mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this chemical class. The lack of data on this compound highlights an area for future investigation within this promising family of compounds.

References

- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Nitrophenyl-Pyrrole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl-pyrrole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these compounds, with a primary focus on their applications in oncology and neurodegenerative disorders. We consolidate current research to highlight key molecular targets, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their evaluation. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows through comprehensive diagrams to facilitate a deeper understanding of their mechanisms of action and to guide future drug discovery and development efforts.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in numerous biologically active natural products and synthetic compounds. The incorporation of a nitrophenyl group onto this scaffold has been shown to significantly influence the molecule's electronic properties and steric hindrance, leading to potent and selective interactions with various biological targets. This has spurred extensive research into nitrophenyl-pyrrole derivatives as promising therapeutic agents. This guide will explore the key therapeutic targets identified for this class of compounds, including their role as inhibitors of crucial enzymes and modulators of important cellular signaling pathways.

Anticancer Therapeutic Targets

Nitrophenyl-pyrrole compounds have demonstrated significant potential as anticancer agents by targeting key components of cell proliferation, survival, and angiogenesis.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitotic spindle formation and cell division, making them a prime target for anticancer drugs. Several nitrophenyl-pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization. For instance, 1-(3-nitrophenyl)-pyrrole has been shown to significantly inhibit tubulin polymerization[1]. The mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 1-(3-nitrophenyl)-pyrrole | Tubulin Polymerization | 8.9 | - | [1] |

| Aroyl-1-(3-aminophenyl)pyrrole derivative 22 | Tubulin Polymerization | 1.4 | MCF-7 | [1] |

| Aroyl-1-(3-aminophenyl)pyrrole derivative 28 | Tubulin Polymerization | 0.86 | MCF-7 | [1] |

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common hallmark of many cancers. Nitrophenyl-pyrrole derivatives have been investigated as inhibitors of several key kinases.

EGFR and VEGFR are pivotal in tumor growth, proliferation, and angiogenesis. Certain pyrrole derivatives have been synthesized as inhibitors of these kinases[2]. These compounds act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

Caption: Inhibition of EGFR and VEGFR signaling pathways by nitrophenyl-pyrrole compounds.

Enzyme Inhibition as a Therapeutic Strategy

Beyond cancer, nitrophenyl-pyrrole derivatives have shown promise as inhibitors of various enzymes implicated in other diseases.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Certain pyrrole derivatives have been identified as potent inhibitors of both COX-1 and COX-2[3].

| Compound | Target | IC50 (µM) | Reference |

| Pyrrole derivative 4g | COX-2 | Potent inhibitor | [3] |

| Pyrrole derivative 4h | COX-2 | Potent inhibitor | [3] |

| Pyrrole derivative 5b | COX-1 | Potent inhibitor | [3] |

| Pyrrole derivative 5e | COX-1 | Potent inhibitor | [3] |

Pentose Phosphate Pathway (PPP) Enzyme Inhibition

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that provides cells with NADPH and precursors for nucleotide biosynthesis. The enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are key regulators of this pathway. Inhibition of these enzymes is a potential strategy for cancer therapy, as cancer cells often exhibit increased PPP activity. Studies have shown that some pyrrole derivatives can inhibit both G6PD and 6PGD[4].

| Compound | Target | IC50 (mM) | Ki (mM) | Reference |

| 2-acetyl-1-methylpyrrole (1g) | G6PD | 0.022 | 0.021 ± 0.003 | [4] |

| 2-acetyl-1-methylpyrrole (1g) | 6PGD | 0.020 | 0.013 ± 0.002 | [4] |

| Other pyrrole derivatives (1a-f) | G6PD | 0.022 - 0.221 | 0.021 - 0.177 | [4] |

| Other pyrrole derivatives (1a-f) | 6PGD | 0.020 - 0.147 | 0.013 - 0.113 | [4] |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain 1,3-diaryl-pyrrole derivatives have shown selective inhibition of BChE over AChE, with IC50 values comparable to the approved drug donepezil[5].

| Compound | Target | IC50 (µM) | Reference |

| 1,3-diaryl-pyrrole derivative 3p | BChE | 1.71 ± 0.087 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tubulin Polymerization Inhibition Assay (Turbidity-based)

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well, flat-bottom, clear microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare the tubulin polymerization reaction mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).

-

Add the purified tubulin to the reaction mix to a final concentration of 2 mg/mL. Keep on ice.

-

Add 5 µL of 10x concentrated test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

-

Plot absorbance (OD340) versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the final polymer mass (Amax) for each condition.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the tubulin polymerization inhibition assay.

EGFR/VEGFR Kinase Inhibition Assay (Luminescent)

Objective: To determine the IC50 value of a test compound against EGFR or VEGFR kinase activity.

Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of ATP is detected using a luciferase/luciferin system, where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant human EGFR or VEGFR kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Test compound dissolved in DMSO

-

Positive control (e.g., Staurosporine)

-

Vehicle control (DMSO)

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

96-well, solid white, flat-bottom microplate

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Add 2 µL of the master mix to the wells of the 96-well plate.

-

Add 1 µL of the test compound at various concentrations, positive control, or vehicle control to the appropriate wells.

-

Add 2 µL of diluted enzyme to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured at 590 nm.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid solution

-

TMPD solution

-

Test compound dissolved in DMSO

-

Positive controls (e.g., Diclofenac for non-selective, Celecoxib for COX-2 selective)

-

Vehicle control (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).

-

Add 10 µL of the test compound at various concentrations, positive control, or vehicle control.

-

Incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid Solution.

-

Shake for 10 seconds and incubate for 2 minutes at 25°C.

-

Add 10 µL of TMPD solution to each well.

-

Measure the absorbance at 590 nm.

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

G6PD/6PGD Inhibition Assay (Spectrophotometric)

Objective: To measure the inhibitory effect of a compound on G6PD or 6PGD activity.

Principle: The enzymatic activity is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human G6PD or 6PGD enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate solution (Glucose-6-phosphate for G6PD, 6-phosphogluconate for 6PGD)

-

Cofactor solution (NADP+)

-

MgCl₂ solution

-

Test compound dissolved in DMSO

-

Vehicle control (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADP+ solution, and MgCl₂ solution.

-

Dispense the reaction mixture into the wells of the 96-well plate.

-

Add the test compound at various concentrations or vehicle control.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the increase in absorbance at 340 nm over time.

Data Analysis:

-

Calculate the reaction rate (ΔA340/min).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency of a compound against AChE and BChE.

Principle: The enzyme hydrolyzes its respective thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

-

AChE (from electric eel) or BChE (from equine serum)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)

-

DTNB solution

-

Test compound dissolved in DMSO

-

Positive control (e.g., Donepezil)

-

Vehicle control (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

To the wells of a 96-well plate, add 25 µL of the test compound at various concentrations or controls.

-

Add 50 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

-

Add 125 µL of DTNB solution to all wells.

-

Pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (ΔA412/min).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

Nitrophenyl-pyrrole compounds represent a promising class of molecules with diverse therapeutic potential. Their ability to inhibit key targets in cancer, such as tubulin and various kinases, as well as enzymes implicated in inflammation and neurodegenerative diseases, underscores their importance in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic applications of this versatile chemical scaffold. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Substituted Nitrophenyl-1H-Pyrroles: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of substituted nitrophenyl-1H-pyrroles, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The strategic incorporation of a nitrophenyl moiety onto the pyrrole scaffold has yielded derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This review consolidates key findings on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Synthesis of Substituted Nitrophenyl-1H-Pyrroles

The synthesis of substituted nitrophenyl-1H-pyrroles is predominantly achieved through established condensation reactions, primarily the Paal-Knorr and Hantzsch pyrrole syntheses. These methods offer versatility in introducing a variety of substituents onto the pyrrole core.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for forming the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted nitroaniline. The reaction is typically carried out under neutral or mildly acidic conditions.